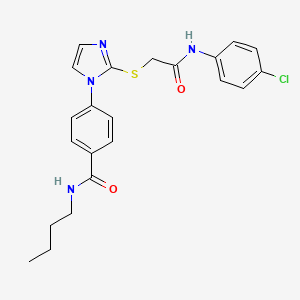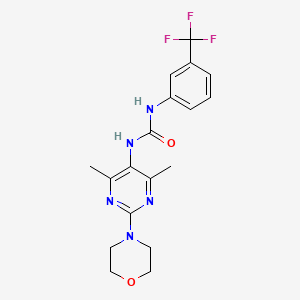
2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains a trifluoromethyl group, a phenyl group, a methoxyethylthio group, and a nitrile group attached to a pyridine ring . The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its unique physicochemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized using methods such as trifluoromethylation of carbon-centered radical intermediates . Protodeboronation of pinacol boronic esters is another method that might be relevant .Chemical Reactions Analysis
The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The nitrile group could potentially undergo reactions such as hydrolysis, reduction, or addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds, which can be beneficial in drug design .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is of particular interest in the pharmaceutical industry. Compounds containing this group have been found to exhibit a range of pharmacological activities. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of pharmaceuticals . This compound could potentially be used in the synthesis of new drug candidates, especially for diseases where modulation of protein interactions or stability is required.
Agricultural Chemistry
In agriculture, such compounds are often explored for their potential use as intermediates in the synthesis of agrochemicals. The specific structure of “2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile” could be valuable in creating new pesticides or herbicides that require specific interactions with biological targets to be effective .
Material Science
The unique chemical structure of this compound suggests it could be useful in material science, particularly in the development of organic semiconductors or as a precursor for advanced polymer synthesis. The electron-withdrawing trifluoromethyl group could influence the electronic properties of materials, potentially leading to new types of conductive materials .
Environmental Science
Compounds with a trifluoromethyl group have been studied for their environmental impact, particularly in the context of greenhouse gases and long-lived organic pollutants. While “2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile” itself may not be directly involved, understanding its degradation and interaction with environmental factors is crucial for assessing its ecological footprint .
Chemical Engineering
In chemical engineering, this compound could be investigated for its role in catalysis or as a building block in the synthesis of more complex molecules. Its stability under various conditions and reactivity with other chemical agents would be key areas of research .
Biochemistry
Finally, in biochemistry, the compound’s potential interactions with enzymes and other proteins could be of interest. It could serve as an inhibitor or activator in enzymatic reactions, or as a fluorescent probe for imaging purposes due to its phenyl and trifluoromethyl groups, which are often found in fluorescent compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxyethylsulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c1-22-7-8-23-15-12(10-20)13(16(17,18)19)9-14(21-15)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFNAPYEQAUITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2878725.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2878726.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)


![3-(2-Methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2878732.png)
![4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2878733.png)


![1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2878742.png)

![3,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2878745.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/no-structure.png)